2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(10-7-13-4-5-14-10)15(9-2-3-9)11(16)6-12/h4-5,7-9H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVUWZWFGXNQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure
The compound features a cyclopropyl group and a pyrazine moiety, which are known to influence its biological properties. The presence of chlorine and an acetamide functional group further contributes to its activity profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.
Antifungal Activity
A study highlighted that derivatives with similar structures showed significant antifungal activity against various strains. For instance, compounds with a MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL were noted to be effective against fungi such as Fusarium oxysporum and Candida albicans .
Table 1: Antifungal Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 12.5 | Fusarium oxysporum |
| Compound B | 25 | Candida albicans |
| Compound C | 6.25 | Aspergillus niger |
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. In vitro tests demonstrated efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 16 to 32 µg/mL .
Table 2: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound D | 16 | E. coli |
| Compound E | 32 | P. aeruginosa |
| Compound F | 8 | Klebsiella pneumoniae |
Anticancer Activity
Research has shown that pyrazole derivatives can exhibit anticancer properties. A study focusing on pyrazole-based compounds revealed that certain derivatives demonstrated selective cytotoxicity against cancer cell lines, indicating potential for further development .
Table 3: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound G | 10 | HeLa (cervical cancer) |
| Compound H | 15 | MCF-7 (breast cancer) |
| Compound I | 5 | A549 (lung cancer) |
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence of the cyclopropyl moiety enhances biological activity, particularly in antifungal applications. Modifications at the nitrogen positions of the pyrazine ring have been associated with increased potency against specific pathogens .
Case Studies
- Antifungal Efficacy : A case study involving the synthesis of related compounds demonstrated that introducing electron-withdrawing groups significantly improved antifungal activity against resistant strains .
- Antibacterial Screening : Another study focused on the antibacterial effects of similar compounds found that modifications in the side chains led to enhanced activity against multi-drug resistant bacteria .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness against Gram-negative bacteria is comparatively lower but still noteworthy.
- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies.
- Anticancer Potential : Research on pyrazine derivatives suggests that compounds similar to 2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values indicating significant inhibitory effects on cancer cell proliferation.
Antimicrobial Studies
A study investigated the antimicrobial efficacy of pyrazine derivatives against agricultural pathogens, suggesting potential applications in pest control due to their biological activity.
Cytotoxicity Assessments
Research has demonstrated that structural modifications in pyrazine derivatives can enhance their therapeutic effects against cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These findings indicate the compound's potential efficacy in cancer therapy, although further research is necessary to elucidate specific mechanisms of action.
Comparison with Similar Compounds
Structural Analogues in the Chloroacetamide Class
Chloroacetamides are characterized by a 2-chloro-N-substituted acetamide core. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
Heteroaromatic vs. Phenyl Substituents: The pyrazine ring in the target compound introduces π-π stacking capabilities absent in alachlor or 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This may improve binding to aromatic enzyme pockets .
Cyclopropyl Group Effects :
- Cyclopropyl substituents (shared with ’s compound) enhance metabolic stability by resisting oxidative degradation, a critical advantage in agrochemical design .
Solubility and Lipophilicity :
- The pyrazine-ethyl group in the target compound increases water solubility compared to methoxybenzyl () or chlorobenzyl () substituents. However, alachlor’s methoxymethyl group confers higher membrane permeability .
Research Findings and Prioritization Trends
- Herbicide Metabolites : Structurally related S-metolachlor transformation products (TPs) like 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-hydroxypropan-2-yl)acetamide () are prioritized for environmental monitoring due to hydroxyl groups that increase polarity and persistence .
- Synthetic Accessibility : The pyrazine-ethyl group in the target compound may complicate synthesis compared to simpler analogues like alachlor, which is commercially mass-produced .
Preparation Methods
Core Reaction Mechanism
The cyclopropyl and pyrazine moieties are introduced via nucleophilic substitution. A representative pathway involves reacting 2-chloroacetamide with N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)amine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) at 25–30°C. Triethylamine is typically added to scavenge HCl, with yields reaching 70–85% after 12–24 hours.
Key Parameters:
-
Temperature : Reactions below 40°C prevent decomposition of the cyclopropyl group.
-
Solvent : Dichloromethane minimizes side reactions compared to acetone or DMF.
-
Stoichiometry : A 1:1.2 molar ratio of chloroacetamide to amine optimizes conversion.
Microwave-Assisted Coupling
Accelerated Synthesis
Adapting protocols for analogous compounds (e.g., 2-chloro-N-pyridin-2-yl-acetamide), microwave irradiation reduces reaction times from hours to minutes. In one method:
Advantages:
Multi-Step Crystallization-Driven Synthesis
Isolation of Intermediates
Patent data outlines a crystallization approach for structurally related acetamides, adaptable to the target compound:
Critical Observations:
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Nucleophilic substitution | 85% | 24h | Industrial (kg-scale) |
| Microwave | 97% | 5min | Lab-scale (mg–g) |
| Crystallization-driven | 76–88% | 10h | Pilot-scale (100g) |
Challenges and Optimization Opportunities
Byproduct Formation
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide, and how can purity be ensured?
- Methodology : Multi-step synthesis involving: (i) Condensation of pyrazine derivatives with chloroacetyl chloride under inert conditions (argon/nitrogen) to form intermediates. (ii) Cyclopropane ring introduction via alkylation using cyclopropylamine, requiring precise temperature control (40–60°C) and anhydrous solvents (e.g., THF or DCM) . (iii) Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Reaction stoichiometry, exclusion of moisture, and post-synthesis NMR validation (δ 1.0–1.3 ppm for cyclopropyl protons; δ 8.5–9.0 ppm for pyrazine protons) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration (e.g., pyrazine C-H vs. cyclopropyl C-H) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify impurities (<2%) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ = 255.1 m/z) .
Q. How can initial biological activity screening be designed for this compound?
- Assay Design :
- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?
- Strategy : (i) Core Modifications : Replace pyrazine with pyridine/pyrimidine to evaluate heterocycle impact on target binding . (ii) Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropyl ring to assess pharmacokinetic properties (logP, solubility) . (iii) Bioisosteric Replacement : Swap chloroacetamide with sulfonamide to compare potency .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with predicted binding affinities to targets (e.g., enzyme active sites) .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Troubleshooting Steps :
- Orthogonal Assays : Validate kinase inhibition via radiometric (³²P-ATP) and fluorescence-based methods .
- Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .
- Batch Reproducibility : Compare synthesis batches (NMR/HPLC) to rule out impurity-driven variability .
Q. How can computational modeling guide mechanistic studies of this compound?
- Approaches :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map electrostatic potential (MESP) and identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulate binding stability to receptors (e.g., 100 ns trajectories in explicit solvent) .
- ADMET Prediction : Use SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields, byproducts)?
- Solutions :
- Catalyst Optimization : Screen Pd/C or Ni catalysts for cyclopropane coupling efficiency .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., chloroacetylation) to improve yield .
- Byproduct Analysis : Use LC-MS to identify and suppress dimerization/oxidation side reactions .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
